N,N-dibenzylpyrrolidin-3-amine
CAS No.:
Cat. No.: VC15745733
Molecular Formula: C18H22N2
Molecular Weight: 266.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H22N2 |
|---|---|
| Molecular Weight | 266.4 g/mol |
| IUPAC Name | N,N-dibenzylpyrrolidin-3-amine |
| Standard InChI | InChI=1S/C18H22N2/c1-3-7-16(8-4-1)14-20(18-11-12-19-13-18)15-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2 |
| Standard InChI Key | RSBBPYMMUAWQSI-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCC1N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
N,N-Dibenzylpyrrolidin-3-amine (IUPAC name: N-benzyl-N-(pyrrolidin-3-ylmethyl)benzenemethanamine) is a chiral amine with a molecular formula of C₁₈H₂₄N₂ and a molecular weight of 268.40 g/mol. Its structure comprises a pyrrolidine ring substituted at the 3-position with an amine group, which is further functionalized with two benzyl moieties. The compound’s stereochemistry and aromatic substituents are critical for its interactions with biological targets, as evidenced by studies on analogous N-benzylpyrrolidine derivatives .
Key Physicochemical Properties
-
Solubility: Moderate solubility in polar organic solvents (e.g., ethanol, DMSO) but limited aqueous solubility due to hydrophobic benzyl groups.
-
Melting Point: Estimated range: 120–140°C (based on structurally related compounds).
-
Chirality: The 3-position amine creates a chiral center, necessitating enantioselective synthesis for therapeutic applications.
Synthesis and Optimization
Synthetic Routes
The synthesis of N,N-dibenzylpyrrolidin-3-amine typically involves a two-step alkylation strategy:
-
Mono-Benzylation: Pyrrolidin-3-amine reacts with benzyl bromide in the presence of a base (e.g., K₂CO₃) to yield N-benzylpyrrolidin-3-amine.
-
Di-Benzylation: The intermediate undergoes a second alkylation with benzyl bromide under elevated temperatures (60–80°C) in a solvent such as DMF or THF .
Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Benzyl bromide, K₂CO₃, DMF, 60°C | 75 | 95% |
| 2 | Benzyl bromide, NaH, THF, 80°C | 65 | 92% |
Purification is achieved via column chromatography or recrystallization, with final compounds characterized by ¹H/¹³C NMR, FT-IR, and ESI-MS .
Industrial-Scale Production
Continuous flow reactors are employed for large-scale synthesis, enhancing reaction efficiency and reproducibility. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensure >98% purity for pharmaceutical applications .
Pharmacological Profile
Neuroprotective Mechanisms
-
Antioxidant Activity: N-Benzylpyrrolidine derivatives reduce oxidative stress in SH-SY5Y neuronal cells, with viability improvements of 71.5–90.9% at 10 µM .
-
Blood-Brain Barrier (BBB) Permeability: Analogous compounds exhibit BBB penetration (PAMPA-BBB Pe > 6.0 × 10⁻⁶ cm/s), suggesting favorable CNS bioavailability .
Comparative Analysis with Clinical Agents
Donepezil vs. N,N-Dibenzylpyrrolidin-3-amine
| Parameter | Donepezil | N,N-Dibenzylpyrrolidin-3-amine Analogs |
|---|---|---|
| Target | AChE | AChE, BACE-1, Aβ aggregation |
| IC₅₀ (AChE) | 0.008 µM | 0.12–0.15 µM |
| Multitarget Capability | No | Yes |
| BBB Permeability | High | Moderate-High |
The dual targeting capability of N,N-dibenzylpyrrolidin-3-amine analogs positions them as superior candidates for addressing AD’s multifactorial pathology compared to single-target drugs like donepezil .
Future Directions
-
In Vivo Efficacy Studies: Validate neuroprotective effects in transgenic AD models.
-
Structural Optimization: Introduce polar substituents to improve aqueous solubility and reduce off-target effects.
-
Therapeutic Expansion: Explore applications in Parkinson’s disease and antimicrobial therapy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume